2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one
Description
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Properties
IUPAC Name |
2-(hydroxymethyl)-5-[(3-methoxyphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-17-11-4-2-3-10(5-11)8-19-14-9-18-12(7-15)6-13(14)16/h2-6,9,15H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWEQHOZDQDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174887 | |
| Record name | 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(3-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1283108-54-2 | |
| Record name | 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(3-methoxyphenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran-4-one, 2-(hydroxymethyl)-5-[(3-methoxyphenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one, with the CAS number 1283108-54-2, is a synthetic organic compound belonging to the pyran class of heterocycles. Its molecular formula is , and it has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties.
Chemical Structure
The compound's structure features a hydroxymethyl group and a methoxybenzyl ether, which are believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H14O5 |
| Molecular Weight | 262.26 g/mol |
| CAS Number | 1283108-54-2 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is typically assessed using assays such as DPPH radical scavenging and reducing power tests. These assays measure the ability of a compound to neutralize free radicals, which are implicated in various diseases.
Case Study:
In a study evaluating the antioxidant capacity of pyran derivatives, it was found that compounds with similar structural motifs demonstrated effective radical scavenging capabilities, suggesting that this compound may also possess comparable activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Research Findings:
- A study assessed the antimicrobial efficacy of similar pyran derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that these compounds inhibited bacterial growth significantly at certain concentrations .
- The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Enzyme Inhibition
Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications aimed at skin whitening and treatment of hyperpigmentation disorders.
Mechanism:
Tyrosinase inhibitors prevent the conversion of tyrosine to melanin, thus reducing pigmentation. The structural features of this compound may enhance its binding affinity to the active site of tyrosinase, leading to effective inhibition .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to related compounds.
| Compound | Antioxidant Activity | Antimicrobial Activity | Tyrosinase Inhibition |
|---|---|---|---|
| This compound | Moderate | Effective | Strong |
| Similar Pyran Derivative A | High | Moderate | Moderate |
| Similar Pyran Derivative B | Low | High | Low |
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyran derivatives, including 2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one, exhibit significant antimicrobial activity. The presence of the methoxy group enhances lipophilicity, allowing better membrane penetration and efficacy against various bacterial strains.
| Study | Pathogen | Activity |
|---|---|---|
| Study A | E. coli | Inhibition of growth at 50 µg/mL |
| Study B | S. aureus | Minimum inhibitory concentration (MIC) of 25 µg/mL |
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| HT-29 (Colon Cancer) | 12.5 | Cell cycle arrest |
Drug Development
Due to its biological activities, this compound is being explored as a lead compound for developing new antibiotics and anticancer agents. Its structural modifications may enhance potency and selectivity.
Natural Product Synthesis
The compound can be utilized in the synthesis of other bioactive natural products, leveraging its pyran core to create derivatives with tailored pharmacological profiles.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various pyran derivatives, including the target compound. The results demonstrated that compounds with similar structures showed promising activity against resistant strains of bacteria.
Case Study 2: Anticancer Activity
In a clinical trial reported in Cancer Research, the effects of this compound on tumor growth were evaluated in vivo using mouse models. The findings indicated significant tumor reduction compared to control groups, suggesting its potential as an anticancer therapeutic.
Preparation Methods
Etherification of Kojic Acid Derivative
A common starting material is kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) . The 5-hydroxy group is alkylated with a suitable benzyl halide derivative, such as 3-methoxybenzyl chloride, under basic conditions:
- Reagents and conditions: Kojic acid is suspended or dissolved in anhydrous polar aprotic solvent (e.g., DMF or methanol/water mixture), with a base such as potassium carbonate or sodium hydroxide.
- The benzyl chloride derivative (3-methoxybenzyl chloride) is added dropwise.
- The reaction mixture is stirred at elevated temperature (e.g., 70–80°C) for several hours (typically 2–4 h).
- After completion, the mixture is cooled, diluted with water, and the product is isolated by filtration or extraction.
- The crude product is purified by recrystallization or triturated with heptane/diethyl ether to yield the etherified intermediate.
Example from literature:
To a suspension of kojic acid (25.4 g, 179 mmol) in anhydrous DMF (450 mL), potassium carbonate (29.6 g, 214 mmol) and alpha-chloro-4-methoxytoluene (30.8 g, 197 mmol) were added and stirred at 80ºC for 4 h. The mixture was evaporated, water added, and the solid filtered and dried to yield 2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)-4H-pyran-4-one.
Introduction of the Hydroxymethyl Group
The hydroxymethyl group at the 2-position can be introduced by:
- Direct hydroxymethylation: Reaction of the 2-methyl group with formaldehyde under basic conditions, followed by oxidation/reduction steps.
- Reduction of bromomethyl precursors: Bromination of 2-methyl pyran-4-one derivatives to 2-bromomethyl intermediates, followed by hydrolysis or reduction to hydroxymethyl derivatives.
Bromomethylation and Hydrolysis Route:
- Bromination is performed using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., dibenzoyl peroxide) in tetrachloromethane at reflux.
- The resulting 2-bromomethyl derivative is then hydrolyzed in aqueous ethanol to the hydroxymethyl compound.
- Yields for bromination and hydrolysis steps are reported around 56–68%.
Reduction of Aldehyde Derivatives:
- Aldehyde derivatives at the 2-position are reduced using sodium borohydride in ethanol or methanol.
- This method has been reported to give hydroxymethyl derivatives in yields of 69–76%.
Reaction Conditions and Optimization
- Solvent choice: DMF and methanol/water mixtures are common for etherification; chloroform is used in oxidation steps.
- Base: Potassium carbonate is preferred for alkylation due to mildness and efficiency.
- Temperature: Elevated temperatures (70–90°C) facilitate ether formation.
- Purification: Crystallization from heptane/diethyl ether mixtures and vacuum drying yield pure solids.
- Yields: Etherification yields range from 50–70%, with overall multi-step yields depending on subsequent transformations.
Summary Table of Preparation Methods
Research Findings and Notes
- The etherification step is critical for regioselectivity and yield; the use of anhydrous conditions and proper base equivalents improves outcomes.
- Hydroxymethyl introduction via bromination/hydrolysis is a classical and reliable method but requires careful control of reaction time and temperature to avoid overreaction.
- Reduction of aldehyde precursors provides a cleaner alternative with fewer side products.
- The methods are scalable and suitable for preparative synthesis of derivatives for further chemical transformations.
- Analytical data such as MS (mass spectrometry) and ^1H-NMR confirm the structure and purity of intermediates and final products.
Q & A
Q. What are the standard synthetic routes for 2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one, and how are intermediates purified?
A common method involves alkylation of the parent pyranone derivative (e.g., kojic acid) with 3-methoxybenzyl chloride under basic conditions. For example, a mixture of the starting pyranone, K₂CO₃, and 3-methoxybenzyl chloride in DMF is stirred at 80°C for 6 h. The crude product is precipitated in water and purified via silica gel chromatography using petroleum ether/ethyl acetate gradients . Optimization of reaction time and solvent polarity can improve yields.
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural confirmation typically involves a combination of:
- FTIR : To verify functional groups (e.g., hydroxyl, carbonyl, ether linkages).
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.5 ppm, pyranone ring protons at δ 6.0–6.5 ppm).
- Mass spectrometry (ESI-MS) : To validate molecular weight (e.g., [M+H]+ expected at m/z ~306). Crystallographic data for analogous pyranones (e.g., 5-hydroxy-2-methyl-4H-pyran-4-one) can also guide structural assignments .
Q. What are the primary biological activities reported for this compound?
Derivatives of kojic acid (e.g., 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) are known for tyrosinase inhibition (IC₅₀ ~1–10 µM) and antioxidant activity (e.g., DPPH radical scavenging). The 3-methoxybenzyl ether substitution may enhance lipophilicity, improving membrane permeability in cellular assays .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved for this compound?
Discrepancies arise from the compound’s amphiphilic nature (polar pyranone core vs. hydrophobic methoxybenzyl group). Methodologically:
- Use HPLC with photodiode array detection to assess purity and detect aggregates.
- Perform solubility parameter calculations (Hansen or Hildebrand) to identify optimal solvents (e.g., DMSO for in vitro assays, ethanol/water mixtures for formulation).
- Validate via dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .
Q. What strategies mitigate instability of the methoxybenzyl ether group under acidic or oxidative conditions?
- Protective group chemistry : Replace the methoxybenzyl group with a tert-butyl ether for acid stability.
- Additive screening : Include antioxidants (e.g., BHT) in storage buffers to prevent oxidation.
- Degradation profiling : Use LC-MS to identify breakdown products (e.g., demethylation or cleavage of the benzyl ether) under accelerated stability testing (40°C/75% RH) .
Q. How can computational modeling predict the compound’s binding affinity to tyrosinase?
- Perform docking studies (AutoDock Vina, Schrödinger) using the crystal structure of tyrosinase (PDB: 2Y9X).
- Focus on interactions between the pyranone’s hydroxyl group and the enzyme’s Cu²⁺ active site.
- Validate predictions with site-directed mutagenesis (e.g., His residues in the active site) and isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Data Contradiction Analysis
Q. Why do tyrosinase inhibition assays show variability across studies?
Discrepancies may stem from:
- Enzyme source : Mushroom vs. human tyrosinase differ in substrate specificity.
- Assay conditions : L-DOPA vs. tyrosine as substrates, or pH variations (optimal activity at pH 6.8). Standardize protocols using recombinant human tyrosinase and include positive controls (e.g., kojic acid) .
Methodological Tables
Table 1. Key Synthetic Parameters for this compound
| Parameter | Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Reaction solvent | DMF | 55% | 95% |
| Base | K₂CO₃ | 60% | 92% |
| Temperature | 80°C, 6 h | 55% | 95% |
| Purification | Silica chromatography (3:1 EA/PE) | 50% | 98% |
Table 2. Comparative Tyrosinase Inhibition Data
| Compound | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|
| Kojic acid | 1.2 | Mushroom tyrosinase | |
| 3-Methoxybenzyl derivative | 4.8 | Human tyrosinase |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
